Lipophilicity (XLogP3-AA) Differentiates 1-(4-Bromophenylsulfonyl)-4-butylpiperazine from Shorter-Chain Analogs
The predicted lipophilicity of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is significantly higher than its methyl and ethyl counterparts. This property, measured by XLogP3-AA, directly impacts its ability to partition into lipid bilayers and cross biological membranes, a key consideration for any cell-based assay or in vivo model [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 [1] |
| Comparator Or Baseline | 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (XLogP3-AA ≈ 1.9) and 1-(4-Bromophenylsulfonyl)-4-ethylpiperazine (XLogP3-AA ≈ 2.3) [Calculated via PubChem] |
| Quantified Difference | Δ XLogP3-AA: +0.9 (vs methyl analog) and +0.5 (vs ethyl analog) [Calculated] |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher logP value indicates superior membrane permeability, making the butyl derivative the preferred choice for intracellular target engagement assays compared to less lipophilic analogs.
- [1] PubChem. (2026). Computed Properties for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (CID 53216980). XLogP3-AA Value: 2.8. View Source
